5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its chloro and trifluoroacetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the chlorination of the precursor compound. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature and pressure. The use of catalysts can also enhance the efficiency of the synthesis process, ensuring a higher yield of the target compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one can be used to study enzyme inhibition and protein interactions. Its fluorinated groups can enhance the binding affinity to biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Chloro-2-(trifluoroacetyl)aniline
2-Amino-5-chloro-2,2,2-trifluoroacetophenone
5-Chloro-2-(2,2,2-trifluoroacetyl)aminobenzoic acid
Uniqueness: 5-Chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one stands out due to its specific structural features, such as the dihydroindene core and the trifluoroacetyl group
Properties
CAS No. |
1484341-18-5 |
---|---|
Molecular Formula |
C11H6ClF3O2 |
Molecular Weight |
262.6 |
Purity |
95 |
Origin of Product |
United States |
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